molecular formula C30H28BrN3O6S2 B11554719 4-(2-{N'-[(Z)-(4-Bromophenyl)methylidene]hydrazinecarbonyl}-2-(4-methylbenzenesulfonamido)ethyl)phenyl 4-methylbenzene-1-sulfonate

4-(2-{N'-[(Z)-(4-Bromophenyl)methylidene]hydrazinecarbonyl}-2-(4-methylbenzenesulfonamido)ethyl)phenyl 4-methylbenzene-1-sulfonate

Cat. No.: B11554719
M. Wt: 670.6 g/mol
InChI Key: GWXOUSIIYQATLP-RGXNXFOYSA-N
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Description

4-(2-{N’-[(Z)-(4-Bromophenyl)methylidene]hydrazinecarbonyl}-2-(4-methylbenzenesulfonamido)ethyl)phenyl 4-methylbenzene-1-sulfonate is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a hydrazinecarbonyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{N’-[(Z)-(4-Bromophenyl)methylidene]hydrazinecarbonyl}-2-(4-methylbenzenesulfonamido)ethyl)phenyl 4-methylbenzene-1-sulfonate typically involves multiple steps. The initial step often includes the formation of the hydrazinecarbonyl intermediate, followed by the introduction of the bromophenyl group through a nucleophilic aromatic substitution reaction. The final step involves the sulfonation of the phenyl group to introduce the sulfonamide and sulfonate groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbonyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dehalogenated compounds.

Scientific Research Applications

4-(2-{N’-[(Z)-(4-Bromophenyl)methylidene]hydrazinecarbonyl}-2-(4-methylbenzenesulfonamido)ethyl)phenyl 4-methylbenzene-1-sulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the hydrazinecarbonyl group can form hydrogen bonds with active site residues. This interaction can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-{N’-[(Z)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}-2-(4-methylbenzenesulfonamido)ethyl)phenyl 4-methylbenzene-1-sulfonate
  • 4-(2-{N’-[(Z)-(4-Fluorophenyl)methylidene]hydrazinecarbonyl}-2-(4-methylbenzenesulfonamido)ethyl)phenyl 4-methylbenzene-1-sulfonate

Uniqueness

The presence of the bromophenyl group in 4-(2-{N’-[(Z)-(4-Bromophenyl)methylidene]hydrazinecarbonyl}-2-(4-methylbenzenesulfonamido)ethyl)phenyl 4-methylbenzene-1-sulfonate distinguishes it from similar compounds. This group can enhance binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C30H28BrN3O6S2

Molecular Weight

670.6 g/mol

IUPAC Name

[4-[3-[(2Z)-2-[(4-bromophenyl)methylidene]hydrazinyl]-2-[(4-methylphenyl)sulfonylamino]-3-oxopropyl]phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C30H28BrN3O6S2/c1-21-3-15-27(16-4-21)41(36,37)34-29(30(35)33-32-20-24-7-11-25(31)12-8-24)19-23-9-13-26(14-10-23)40-42(38,39)28-17-5-22(2)6-18-28/h3-18,20,29,34H,19H2,1-2H3,(H,33,35)/b32-20-

InChI Key

GWXOUSIIYQATLP-RGXNXFOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C(=O)N/N=C\C4=CC=C(C=C4)Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C(=O)NN=CC4=CC=C(C=C4)Br

Origin of Product

United States

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